molecular formula C27H25N3O4S B14926925 Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate

Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate

Cat. No.: B14926925
M. Wt: 487.6 g/mol
InChI Key: UOSJEUMKSUITTE-UHFFFAOYSA-N
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Description

Ethyl 4-(aminocarbonyl)-5-({[2-(3,4-dimethylphenyl)-4-quinolyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline moiety, a thiophene ring, and multiple functional groups, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethylphenyl, quinoline derivatives, and thiophene carboxylates.

    Stepwise Synthesis: The synthesis involves multiple steps, including:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

    Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens, acetic acid as solvent.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the reactions.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes and interactions.

Industry:

    Material Science: The compound can be incorporated into polymers or coatings to enhance their properties, such as thermal stability or conductivity.

    Electronics: It may be used in the development of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may interact with cellular receptors, modulating their signaling pathways and leading to desired biological effects.

    Electron Transfer: In material science, the compound can participate in electron transfer processes, contributing to its functionality in electronic devices.

Comparison with Similar Compounds

  • Ethyl 4-(aminocarbonyl)-5-(quinolin-4-ylamino)-3-methyl-2-thiophenecarboxylate
  • Ethyl 4-(aminocarbonyl)-5-(phenylamino)-3-methyl-2-thiophenecarboxylate
  • Ethyl 4-(aminocarbonyl)-5-(pyridin-4-ylamino)-3-methyl-2-thiophenecarboxylate

Uniqueness:

  • Structural Complexity: The presence of both quinoline and thiophene rings, along with multiple functional groups, makes it more versatile for chemical modifications compared to simpler analogs.
  • Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
  • Material Properties: Its structural features may impart unique electronic and thermal properties, making it suitable for advanced material applications.

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 4-carbamoyl-5-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C27H25N3O4S/c1-5-34-27(33)23-16(4)22(24(28)31)26(35-23)30-25(32)19-13-21(17-11-10-14(2)15(3)12-17)29-20-9-7-6-8-18(19)20/h6-13H,5H2,1-4H3,(H2,28,31)(H,30,32)

InChI Key

UOSJEUMKSUITTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C(=O)N)C

Origin of Product

United States

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